molecular formula C18H23AsIO B14621672 CID 78066316

CID 78066316

Cat. No.: B14621672
M. Wt: 457.2 g/mol
InChI Key: YOCAHHRSAHLOLY-UHFFFAOYSA-N
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Description

CID 78066316 (Compound Identifier 78066316) is a chemical compound recently investigated in the context of essential oil analysis. As per the structural and analytical data from Figure 1 in , this compound is a component of CIEO (likely a plant-derived essential oil or extract). Key characteristics include:

  • Structural Features: The compound’s structure, as depicted in Figure 1A, suggests a terpenoid or aromatic framework, common in bioactive natural products .
  • Analytical Profile: GC-MS analysis (Figure 1B) reveals its retention time and molecular ion peaks, while vacuum distillation fractions (Figure 1C) show variable concentrations, indicating volatility-dependent separation behavior .
  • Mass Spectrometry: The mass spectrum (Figure 1D) provides insights into its molecular weight and fragmentation pattern, critical for structural elucidation .

Properties

Molecular Formula

C18H23AsIO

Molecular Weight

457.2 g/mol

InChI

InChI=1S/C18H22AsO.HI/c1-14(2)12-13-19(3)15-8-4-6-10-17(15)20-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H

InChI Key

YOCAHHRSAHLOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066316 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. The preparation methods typically involve a series of chemical reactions, including condensation, reduction, and purification steps.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. The process involves optimizing reaction conditions to ensure high efficiency and minimal waste. Industrial methods may include continuous flow reactions and the use of advanced catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

CID 78066316 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and conditions used. These products can include various oxidized, reduced, or substituted derivatives with unique properties.

Scientific Research Applications

CID 78066316 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066316 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and biological activities.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound CID Core Structure Key Functional Groups Biological Activity
This compound 78066316 Terpenoid/Aromatic Pending validation Underexplored
Oscillatoxin D 101283546 Macrocyclic lactone Ether, ester Cytotoxic, antifungal
30-Methyl-Oscillatoxin D 185389 Methylated lactone Methyl, ester Enhanced membrane permeability

Comparison with Hexachlorocyclohexane Isomers

Hexachlorocyclohexane (HCH) isomers () differ starkly from this compound in origin and function. HCHs are synthetic organochlorines with environmental persistence and toxicity, whereas this compound is a natural product.

Table 2: Functional and Environmental Profiles

Compound CID Origin Toxicity Profile Environmental Impact
This compound 78066316 Natural Low (assumed) Biodegradable
γ-HCH (Lindane) 59220 Synthetic Neurotoxic, carcinogen Persistent pollutant
Hexachlorodibenzo-p-dioxin 266965 Synthetic Highly toxic Bioaccumulative

Analytical and Methodological Comparisons

GC-MS Performance

This compound was analyzed using GC-MS (), a method also employed for HCH isomers () and oscillatoxins (). Key differences:

  • Retention Behavior : this compound elutes earlier than HCH isomers due to lower molecular weight and higher volatility .
  • Detection Limits : Oscillatoxins require advanced ionization techniques (e.g., ESI-MS) for detection, unlike this compound, which is GC-MS compatible .

Challenges in Characterization

Limited spectral libraries for novel natural products like this compound complicate identification compared to well-documented synthetic compounds (e.g., HCHs) .

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